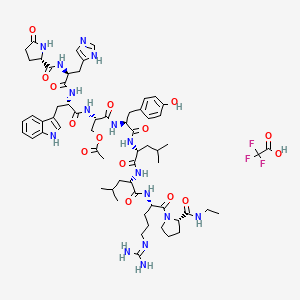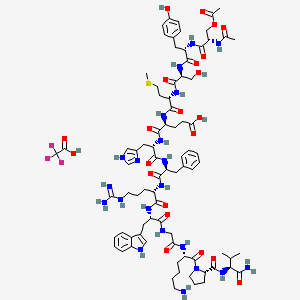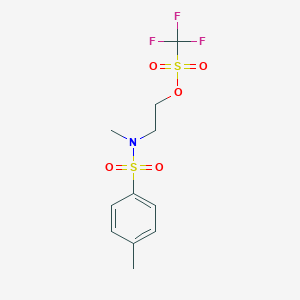
H-Arg-Arg-AMC Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Arg-AMC Hydrochloride (H-Arg-Arg-AMC HCl) is a small molecule that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid arginine and is used in a variety of biochemical and physiological studies. H-Arg-Arg-AMC HCl has a wide range of uses and has been found to be a valuable tool for research in the fields of biochemistry, physiology and medicine.
科学的研究の応用
H-Arg-Arg-AMC HCl has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies, such as the study of neurotransmitter release, enzyme activity, and receptor binding. It is also used in studies of cell signaling pathways and in drug development.
作用機序
H-Arg-Arg-AMC HCl works by acting as an agonist at certain receptor sites. It binds to specific receptors in the body and activates them, leading to a cascade of biochemical reactions that result in a physiological response. This response can be used to study the effects of drugs or to study the function of certain proteins or enzymes.
Biochemical and Physiological Effects
H-Arg-Arg-AMC HCl has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters, activate certain enzymes, and alter the activity of certain receptors. It has also been found to have an effect on the expression of certain genes and proteins.
実験室実験の利点と制限
H-Arg-Arg-AMC HCl is an ideal tool for laboratory experiments due to its ease of synthesis and its wide range of biochemical and physiological effects. However, it is important to note that the effects of H-Arg-Arg-AMC HCl can vary depending on the concentration and the type of experiment being performed. Additionally, the effects of H-Arg-Arg-AMC HCl can be unpredictable and dangerous if used without proper safety precautions.
将来の方向性
H-Arg-Arg-AMC HCl has a wide range of potential applications in the fields of biochemistry, physiology, and medicine. Future research could focus on further understanding the biochemical and physiological effects of H-Arg-Arg-AMC HCl, as well as exploring its potential use in drug development and in the study of cell signaling pathways. Additionally, further research could be conducted to determine the potential toxicity of H-Arg-Arg-AMC HCl and to develop safe protocols for its use in laboratory experiments.
合成法
H-Arg-Arg-AMC HCl is synthesized from the naturally occurring amino acid arginine. The process involves the use of a chemical reaction known as ‘amidation’, whereby the carboxyl group of arginine is reacted with an amine group to form the desired product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOAYPKJIILEC-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














